molecular formula C8H10N2O3 B12003184 1-(2-Cyanoethyl)-5-oxo-L-proline CAS No. 41563-94-4

1-(2-Cyanoethyl)-5-oxo-L-proline

Cat. No.: B12003184
CAS No.: 41563-94-4
M. Wt: 182.18 g/mol
InChI Key: MISMXAVSVZNOFP-LURJTMIESA-N
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Description

1-(2-Cyanoethyl)-5-oxo-L-proline is a unique organic compound with a cyanoethyl group attached to the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline typically involves the reaction of L-proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the cyanoethyl group to the proline ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-5-oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

1-(2-Cyanoethyl)-5-oxo-L-proline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
  • 1-(2-Cyanoethyl)-2-undecylimidazole
  • N,N,N’,N’-tetrakis(2-cyanoethyl)-1,2-ethylenediamine

Uniqueness

1-(2-Cyanoethyl)-5-oxo-L-proline is unique due to its specific structure, which combines the properties of a cyanoethyl group with the proline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

41563-94-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2S)-1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c9-4-1-5-10-6(8(12)13)2-3-7(10)11/h6H,1-3,5H2,(H,12,13)/t6-/m0/s1

InChI Key

MISMXAVSVZNOFP-LURJTMIESA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CCC#N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CCC#N

Origin of Product

United States

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